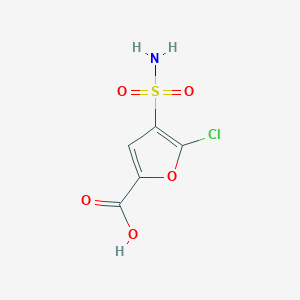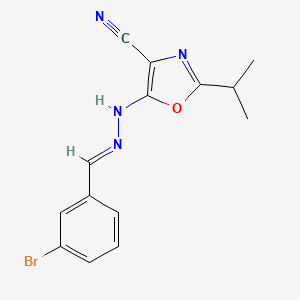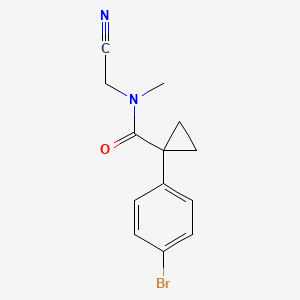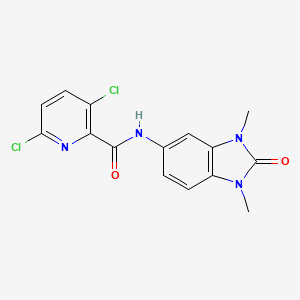![molecular formula C7H15NO2S B2856238 2-{[3-(Aminomethyl)thiolan-3-yl]oxy}ethan-1-ol CAS No. 1698157-65-1](/img/structure/B2856238.png)
2-{[3-(Aminomethyl)thiolan-3-yl]oxy}ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[3-(Aminomethyl)thiolan-3-yl]oxy}ethan-1-ol is a chemical compound with the molecular formula C7H15NO2S and a molecular weight of 177.27 g/mol . This compound features a thiolane ring, an aminomethyl group, and an ethan-1-ol moiety, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Aminomethyl)thiolan-3-yl]oxy}ethan-1-ol typically involves the reaction of a thiolane derivative with an aminomethyl group and an ethan-1-ol derivative. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product’s purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high yield, making the compound suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
2-{[3-(Aminomethyl)thiolan-3-yl]oxy}ethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction and conditions employed .
Scientific Research Applications
2-{[3-(Aminomethyl)thiolan-3-yl]oxy}ethan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[3-(Aminomethyl)thiolan-3-yl]oxy}ethan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The thiolane ring and ethan-1-ol moiety contribute to the compound’s overall reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-{[3-(Aminomethyl)thiolan-3-yl]oxy}ethan-1-ol include:
- 2-{[3-(Aminomethyl)tetrahydrothiophen-3-yl]oxy}ethan-1-ol
- 2-{[3-(Aminomethyl)thiolan-3-yl]oxy}propan-1-ol
- 2-{[3-(Aminomethyl)thiolan-3-yl]oxy}butan-1-ol
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and properties. The presence of the thiolane ring, aminomethyl group, and ethan-1-ol moiety allows for diverse chemical reactions and applications, making it a valuable compound in various fields.
Properties
IUPAC Name |
2-[3-(aminomethyl)thiolan-3-yl]oxyethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2S/c8-5-7(10-3-2-9)1-4-11-6-7/h9H,1-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFYKTSXQLVARTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(CN)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-[(dimethylamino)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2856156.png)


![2-{[3-(butan-2-yl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2856160.png)

![Tert-butyl N-[1-[[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]methyl]cyclopropyl]carbamate](/img/structure/B2856163.png)

![5-[(2-Chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B2856166.png)


![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(cyclopentylthio)acetamide](/img/structure/B2856173.png)

![1,3-dimethyl-6-(4-phenylpiperazine-1-carbonyl)-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2856176.png)
